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Compound of Interest

Compound Name: 2-lodo-2-methylpropane

Cat. No.: B1582146

A detailed comparative analysis of the spectroscopic signatures of C4H9I isomers, providing
researchers, scientists, and drug development professionals with essential data for
unequivocal identification.

In the realm of organic chemistry and drug development, the precise identification of molecular
structure is paramount. Isomers, compounds with the same molecular formula but different
structural arrangements, often exhibit distinct physical, chemical, and biological properties. This
guide provides a comprehensive spectroscopic comparison of 2-lodo-2-methylpropane and
its structural isomers: 1-lodo-2-methylpropane, 2-lodobutane, and 1-lodobutane. By leveraging
the power of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy,
and Mass Spectrometry (MS), we present a clear and data-driven approach to distinguish
between these closely related alkyl halides.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR,
and Mass Spectrometry for 2-lodo-2-methylpropane and its isomers. These values serve as a
quick reference for distinguishing the compounds based on their unique spectral
characteristics.

Table 1: *"H NMR Spectroscopic Data (Solvent: CDCIs)
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Chemical Shift (8)

Compound Splitting Pattern Integration
Ppm
2-lodo-2- )
1.95[1] Singlet 9H
methylpropane
1-lodo-2-
1.02[2] Doublet 6H
methylpropane
1.74[2] Multiplet (Septet)[3] 1H
3.14[2] Doublet 2H
2-lodobutane ~1.0 (CH5) Triplet 3H
~1.7 (CH2) Multiplet 2H
~1.9 (CHs) Doublet 3H
~4.1 (CHI) Multiplet (Sextet) 1H
1-lodobutane 0.93[4] Triplet 3H
1.42[4] Multiplet (Sextet) 2H
1.80[4] Multiplet (Quintet) 2H
3.20[4] Triplet 2H
L} 13 H L}
Compound Number of Signals Chemical Shifts (d) ppm
2-lodo-2-methylpropane 2[5] 40.4 (C-l), 43.4 (CH3)[5]
~12 (CHz2l), ~28 (CH), ~30
1-lodo-2-methylpropane 3[6]
(CH5)
~14 (CHs), ~28 (CHs), ~34
2-lodobutane 4[7]
(CH2), ~40 (CHN[7]
1-lodobutane 4[8] 6.7, 13.0, 23.6, 35.5[4]
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Table 3: Infrared (IR) Spectroscopy Data (Neat/Liquid
Film)

Key Absorption Bands

Compound Functional Group
(cm™)

2-lodo-2-methylpropane ~2975-2845[9] C-H stretch

~1365-1470[9] C-H bend

~1255-1200[9] C-C-C skeletal

~600-500[9] C-I stretch

1-lodo-2-methylpropane ~2975-2845[10] C-H stretch

~1365-1470[10] C-H bend

~1170-1140[10] C-C-C skeletal

~600-500[10] C-I stretch

2-lodobutane ~2975-2845[11] C-H stretch

~1365-1470[11] C-H bend

~1140-1255[11] C-C-C skeletal

~600-500[11] C-I stretch

1-lodobutane ~2975-2845[12] C-H stretch

~1365-1470[12] C-H bend

~1140-1255[12] C-C-C skeletal

~600-500[12] C-I stretch

Table 4: Mass Spectrometry Data (Electron lonization)
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Molecular lon (M) Key Fragment lons
Compound Base Peak m/z

m/z m/z
2-lodo-2-

184 (very weak)[9][13]  57[9][13] 41, 29[13]
methylpropane
1-lodo-2-

184[14] 57[14] 43, 41, 29[14]
methylpropane
2-lodobutane 184[15] 57[15] 127, 43, 29[15]
1-lodobutane 184[16] 57[16] 41, 29[16]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this
guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o A sample of the alkyl halide (approximately 10-20 mg for 1H NMR, 50-100 mg for 13C NMR)
was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs).

e The solution was transferred to a 5 mm NMR tube.

o Tetramethylsilane (TMS) was used as an internal standard (0O ppm).[1]
1H NMR Spectroscopy:

e Instrument: 300 MHz NMR Spectrometer

e Solvent: CDClz

e Temperature: 298 K

e Number of Scans: 16

» Relaxation Delay: 1.0 s
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e Pulse Width: 30°

e Acquisition Time: 4.0 s

13C NMR Spectroscopy:

Instrument: 75 MHz NMR Spectrometer
e Solvent: CDClsz

e Temperature: 298 K

e Number of Scans: 1024

o Relaxation Delay: 2.0 s

e Pulse Width: 45°

e Acquisition Time: 1.5 s

» Decoupling: Proton broadband decoupling was applied to simplify the spectrum to single
lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation (Neat/Liquid Film):

o Asingle drop of the neat liquid alkyl halide was placed on the surface of a clean, dry salt
plate (NaCl or KBr).

o Asecond salt plate was carefully placed on top to create a thin liquid film between the plates.
Attenuated Total Reflectance (ATR) IR Spectroscopy:

e Asmall drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or
germanium).

e Pressure is applied using a press to ensure optimal contact between the sample and the
crystal.
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Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) Spectrometer
e Mode: Transmittance or Attenuated Total Reflectance (ATR)
o Spectral Range: 4000-400 cm™1

e Resolution: 4 cm~1

e Number of Scans: 32

e Abackground spectrum of the empty sample compartment (or clean ATR crystal) was
recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and lonization:

» A small amount of the volatile liquid sample was introduced into the mass spectrometer via a
gas chromatography (GC-MS) system or a direct insertion probe.

« lonization Method: Electron lonization (El) was used. The sample molecules were
bombarded with a beam of electrons (typically at 70 eV) to induce ionization and
fragmentation.[16]

Mass Analysis:

e Mass Analyzer: Quadrupole

Mass Range: m/z 10-200

Scan Speed: 1000 amu/s

lon Source Temperature: 200°C

Electron Energy: 70 eV
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Isomer Differentiation Workflow

The following diagram illustrates the logical workflow for distinguishing between the four CaHol
iIsomers using the spectroscopic techniques discussed.

Spectroscopic Differentiation of C4H9I Isomers

C4H9l Isomers
(2-lodo-2-methylpropane, 1-lodo-2-methylpropane, 2-lodobutane, 1-lodobutane))

\

IR Spectroscopy Mass Spectrometry

H NMR Spectroscopy 13C NMR Spectroscopy

Similar Number of Signals
1 Signal
(Singlet, 9H)

Distinguish by 13C NMR

Unique Signal Pattern
3 Signals
(Doublet, Multiplet, Doublet)

2-lodo-2-methylpropane

Unique Signal Pattern

1-lodo-2-methylpropane
Both have 4 signals
Unique Chemical Shifts Unique Chemical Shifts

2-lodobutane 1-lodobutane

Click to download full resolution via product page
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Caption: Workflow for the spectroscopic identification of CaHol isomers.

Concluding Remarks

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and
complementary toolkit for the unambiguous identification of 2-lodo-2-methylpropane and its
isomers. *H and 3C NMR are particularly decisive, with the number of signals, chemical shifts,
and splitting patterns offering clear distinctions between the four structures. While IR and MS
provide valuable confirmatory data, the detailed information from NMR is often sufficient for
definitive identification. This guide serves as a practical resource for researchers who require
precise characterization of these fundamental alkyl halides in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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